Cas no 615-99-6 (bis(prop-2-en-1-yl) oxalate)

Bis(prop-2-en-1-yl) oxalate is a diester derivative of oxalic acid and allyl alcohol, characterized by its reactive allyl groups. This compound is primarily utilized in polymer chemistry as a crosslinking agent or monomer due to its ability to participate in radical polymerization and other addition reactions. Its bifunctional structure enables the formation of networked polymers with enhanced thermal and mechanical properties. The presence of ester linkages also contributes to potential hydrolytic degradability, making it suitable for applications requiring controlled material breakdown. Its versatility in synthesis and modification makes it valuable in specialty coatings, adhesives, and advanced material research.
bis(prop-2-en-1-yl) oxalate structure
bis(prop-2-en-1-yl) oxalate structure
Product Name:bis(prop-2-en-1-yl) oxalate
CAS No:615-99-6
MF:C8H10O4
MW:170.162602901459
MDL:MFCD00053698
CID:517082
PubChem ID:69215
Update Time:2025-06-08

bis(prop-2-en-1-yl) oxalate Chemical and Physical Properties

Names and Identifiers

    • Ethanedioic acid,1,2-di-2-propen-1-yl ester
    • bis(prop-2-enyl) oxalate
    • DIALLYL OXALATE
    • bis(prop-2-en-1-yl) oxalate
    • Diallyloxalat
    • diprop-2-enyl oxalate
    • ethanedioic acid,di-2-propenyl ester
    • oxalic acid diallyl ester
    • Oxalsaeure-diallylester
    • DTXCID4043068
    • 615-99-6
    • UNII-I61CO7YD18
    • F72399
    • Q65224693
    • EINECS 210-458-5
    • SCHEMBL177943
    • EN300-83274
    • Ethanedioic acid, 1,2-di-2-propen-1-yl ester
    • Ethanedioic acid, di-2-propenyl ester
    • NSC-4786
    • MFCD00053698
    • AKOS006346698
    • DTXSID9060659
    • I61CO7YD18
    • NS00034740
    • Oxalic acid, diallyl ester
    • DIALLYLOXALATE
    • allyl oxalate
    • (COOCH2CH=CH2)2
    • NSC 4786
    • NSC4786
    • CS-0262568
    • MDL: MFCD00053698
    • Inchi: 1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2
    • InChI Key: BKXRKRANFLFTFU-UHFFFAOYSA-N
    • SMILES: C=CCOC(C(OCC=C)=O)=O

Computed Properties

  • Exact Mass: 170.05800
  • Monoisotopic Mass: 170.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.6A^2

Experimental Properties

  • Color/Form: Oily liquid.
  • Density: 1.1582
  • Boiling Point: 85-86°C 3mm
  • Flash Point: 86.6°C
  • Refractive Index: 1.4481 (estimate)
  • PSA: 52.60000
  • LogP: 0.44480
  • Solubility: Soluble in ethanol \ acetone \ benzene, slightly soluble in chloroform, insoluble in water

bis(prop-2-en-1-yl) oxalate Security Information

bis(prop-2-en-1-yl) oxalate Customs Data

  • HS CODE:2917119000
  • Customs Data:

    China Customs Code:

    2917119000

    Overview:

    2917119000 Other oxalates and esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917119000 oxalic acid salts and esters VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

bis(prop-2-en-1-yl) oxalate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB110584-25 g
Diallyl oxalate, 95%; .
615-99-6 95%
25g
€103.80 2022-09-01
abcr
AB110584-50 g
Diallyl oxalate, 95%; .
615-99-6 95%
50g
€174.50 2022-09-01
abcr
AB110584-5 g
Diallyl oxalate, 95%; .
615-99-6 95%
5g
€68.00 2023-06-24
Enamine
EN300-83274-0.05g
bis(prop-2-en-1-yl) oxalate
615-99-6 95%
0.05g
$42.0 2023-09-02
Enamine
EN300-83274-0.1g
bis(prop-2-en-1-yl) oxalate
615-99-6 95%
0.1g
$66.0 2023-09-02
Enamine
EN300-83274-0.25g
bis(prop-2-en-1-yl) oxalate
615-99-6 95%
0.25g
$92.0 2023-09-02
Enamine
EN300-83274-0.5g
bis(prop-2-en-1-yl) oxalate
615-99-6 95%
0.5g
$175.0 2023-09-02
Enamine
EN300-83274-1.0g
bis(prop-2-en-1-yl) oxalate
615-99-6 95%
1.0g
$256.0 2023-02-11
Enamine
EN300-83274-2.5g
bis(prop-2-en-1-yl) oxalate
615-99-6 95%
2.5g
$503.0 2023-09-02
Enamine
EN300-83274-5.0g
bis(prop-2-en-1-yl) oxalate
615-99-6 95%
5.0g
$743.0 2023-02-11

Additional information on bis(prop-2-en-1-yl) oxalate

Recent Advances in the Study of Bis(prop-2-en-1-yl) Oxalate (CAS: 615-99-6) in Chemical Biology and Pharmaceutical Research

Bis(prop-2-en-1-yl) oxalate (CAS: 615-99-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and material science. This compound, characterized by its unique molecular structure, serves as a critical intermediate in the development of novel therapeutic agents and functional materials. Recent studies have explored its potential in polymerization reactions, cross-linking applications, and as a precursor for bioactive molecules. The growing interest in this compound is reflected in the increasing number of publications and patents filed in the past year, highlighting its relevance in contemporary research.

A key area of investigation has been the role of bis(prop-2-en-1-yl) oxalate in the synthesis of polymer-based drug delivery systems. Researchers have demonstrated its efficacy in forming biodegradable polymers that can encapsulate and release therapeutic agents in a controlled manner. These polymers exhibit excellent biocompatibility and tunable degradation rates, making them suitable for targeted drug delivery applications. For instance, a recent study published in the *Journal of Controlled Release* showcased the use of bis(prop-2-en-1-yl) oxalate-derived polymers for the sustained release of anticancer drugs, resulting in enhanced therapeutic efficacy and reduced side effects.

In addition to its applications in drug delivery, bis(prop-2-en-1-yl) oxalate has been investigated for its potential in cross-linking reactions to create robust biomaterials. A study in *Biomaterials Science* reported the development of hydrogels using this compound, which exhibited superior mechanical properties and stability under physiological conditions. These hydrogels were further functionalized with bioactive peptides to promote cell adhesion and proliferation, suggesting their utility in tissue engineering and regenerative medicine. The ability to fine-tune the cross-linking density and mechanical properties of these materials opens new avenues for designing customized scaffolds for various biomedical applications.

Another promising direction of research involves the use of bis(prop-2-en-1-yl) oxalate as a precursor for the synthesis of small-molecule inhibitors. Recent work published in *Bioorganic & Medicinal Chemistry Letters* described the development of a series of oxalate-derived compounds with potent inhibitory activity against specific enzymes involved in inflammatory pathways. These findings underscore the potential of bis(prop-2-en-1-yl) oxalate as a versatile building block for designing novel therapeutics with applications in treating chronic inflammatory diseases.

Despite these advancements, challenges remain in optimizing the synthesis and scalability of bis(prop-2-en-1-yl) oxalate-based materials. Researchers are actively exploring greener and more efficient synthetic routes to produce this compound with higher yields and purity. Additionally, further studies are needed to fully elucidate its pharmacokinetic and toxicological profiles to ensure its safety for clinical applications. Collaborative efforts between chemists, biologists, and material scientists will be crucial in addressing these challenges and unlocking the full potential of this compound.

In conclusion, bis(prop-2-en-1-yl) oxalate (CAS: 615-99-6) represents a promising candidate for a wide range of applications in chemical biology and pharmaceutical research. Its versatility as a polymer precursor, cross-linking agent, and bioactive molecule scaffold highlights its importance in advancing drug delivery systems, biomaterials, and therapeutic development. Continued research and innovation in this area are expected to yield significant breakthroughs, paving the way for new therapeutic strategies and materials in the near future.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.